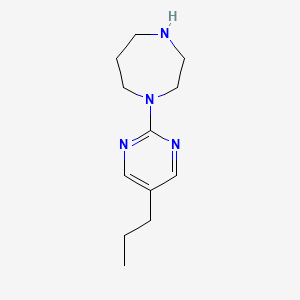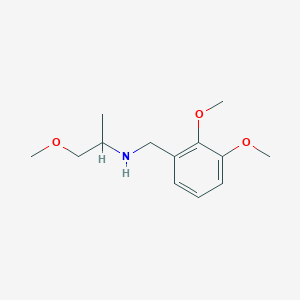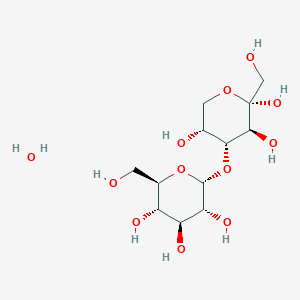
Maltulose H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maltulose monohydrate, also known as 4-O-α-D-glucopyranosyl-D-fructose, is a disaccharide composed of glucose and fructose. It is a naturally occurring isomer of sucrose and is found in small quantities in honey and sugarcane. Maltulose is known for its mild sweetness and is used as a functional sweetener in various food products due to its lower glycemic index and slower digestion compared to sucrose .
Mechanism of Action
Target of Action
Maltulose, an α(1,4) linked disaccharide of D-glucose and D-fructose, is primarily used as a reference in analytical procedures to determine the extent of nonenzymatic browning induced by processes such as heating . It is also used to identify, differentiate, and characterize α-α-glucosidase(s) .
Mode of Action
The isomerization of maltose to maltulose is a key process in the action of Maltulose H2O. This process is facilitated by changing the solvent from subcritical water to 80 wt% aqueous ethanol at 220 °C . The rate constant of maltose to maltulose isomerization almost doubles under these conditions .
Biochemical Pathways
Maltulose is produced from maltose dissolved in a 10 mmol/L phosphate buffer, pH 7, which is maintained in a liquid state under subcritical water conditions . The optimal conditions for maltulose production are a temperature of 115°C, with an average residence time of 10 min .
Pharmacokinetics
It is known that increased maltose monohydrate concentration in feed decreases the conversion of maltose and the maximum yield of maltulose, but increases the productivity of maltulose .
Result of Action
The result of the action of this compound is the production of maltulose from maltose. This process is facilitated by the isomerization of maltose to maltulose .
Action Environment
The action environment significantly influences the action of this compound. For instance, the rate constant of maltose to maltulose isomerization almost doubles by changing the solvent from subcritical water to 80 wt% aqueous ethanol at 220 °C . Furthermore, the optimal conditions for maltulose production are a temperature of 115°C, with an average residence time of 10 min .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltulose can be synthesized from maltose through isomerization. The process involves dissolving maltose in a phosphate buffer and maintaining it under subcritical water conditions. The optimal conditions for this reaction are a temperature of 115°C and an average residence time of 10 minutes .
Industrial Production Methods
Industrial production of maltulose often involves the use of immobilized enzymes or cells. Sucrose isomerase is commonly used to convert sucrose into maltulose. Immobilized cells or enzymes offer advantages such as easy separation from products, high stability, and reusability, which significantly reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Maltulose undergoes various chemical reactions, including oxidation, reduction, and dehydration. These reactions are essential for producing advanced functional carbohydrate derivatives .
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction typically occurs under mild conditions to prevent degradation of the sugar molecule.
Reduction: Reducing agents such as sodium borohydride are used to convert maltulose into its corresponding sugar alcohol.
Dehydration: Dehydration reactions often involve acidic conditions to remove water molecules and form more complex structures.
Major Products Formed
Oxidation: Carboxylic acids and lactones.
Reduction: Sugar alcohols.
Dehydration: Glycosyloxymethylfurfural and other dehydrated derivatives.
Scientific Research Applications
Maltulose has a wide range of applications in scientific research:
Comparison with Similar Compounds
Maltulose is often compared with other sucrose isomers such as:
Trehalulose: Similar in structure but differs in the position of the glycosidic bond.
Turanose: Another isomer with a different glycosidic linkage.
Leucrose: Known for its unique sweetness profile.
Isomaltulose: Shares many properties with maltulose but has a different glycosidic bond position.
Maltulose is unique due to its specific glycosidic bond, which contributes to its distinct sweetness and slower digestion rate, making it a valuable alternative to sucrose in various applications.
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7+,8-,9-,10+,11-,12+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDCKRNDWLPICC-MDKWJHPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370146 |
Source


|
| Record name | Maltulose H2O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-09-9 |
Source


|
| Record name | Maltulose H2O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


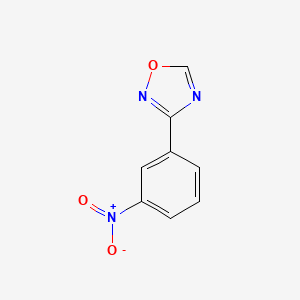



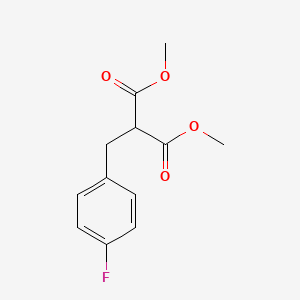
![Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1608038.png)



